rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis
CAS No.: 1955499-13-4
Cat. No.: VC11641329
Molecular Formula: C16H27NO6
Molecular Weight: 329.39 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955499-13-4 |
|---|---|
| Molecular Formula | C16H27NO6 |
| Molecular Weight | 329.39 g/mol |
| IUPAC Name | (2S,4R)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-9-10(12(18)19)7-8-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)/t10-,11+/m1/s1 |
| Standard InChI Key | GPAAMZCGXUULTF-MNOVXSKESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)C1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₆H₂₇NO₆, with a molar mass of 329.39 g/mol . Its IUPAC name, (2S,4R)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid, reflects the cis configuration of the substituents on the piperidine ring . Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1955499-13-4 |
| SMILES (Isomeric) | CC(C)(C)OC(=O)[C@@H]1CC@@HC(=O)O |
| InChI Key | GPAAMZCGXUULTF-MNOVXSKESA-N |
| Purity | ≥95% |
The stereochemistry is critical to its function, with the (2R,4S) configuration influencing its interactions in biological systems. The Boc groups at positions 1 and 2 enhance solubility and stability, while the carboxylic acid at position 4 enables further derivatization.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
This compound’s primary application lies in its use as a building block for pharmaceuticals. Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS), oncology, and inflammation. For example:
-
Analgesics: Piperidine scaffolds are integral to opioid receptor modulators.
-
Antipsychotics: Structural analogs interact with dopamine and serotonin receptors.
-
Anticancer agents: Piperidine-containing compounds inhibit kinases or proteasomes .
The Boc groups serve as temporary protective units, enabling selective functionalization during multi-step syntheses. Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) reveals free amine groups for further coupling reactions.
Research Findings and Biological Interactions
Binding Affinity Studies
Nuclear magnetic resonance (NMR) spectroscopy and molecular docking simulations have elucidated this compound’s interactions with biological targets. Key findings include:
-
Hydrogen bonding: The carboxylic acid forms stable interactions with lysine or arginine residues in enzymatic active sites.
-
Hydrophobic interactions: The tert-butyl groups enhance binding to hydrophobic pockets, as observed in preliminary studies with serine proteases.
Stability and Solubility Profiling
Comparative Analysis with Structural Analogs
Impact of Boc Group Positioning
Replacing the cis-Boc configuration with trans isomers reduces binding affinity by 30–50% in kinase inhibition assays, underscoring the importance of stereochemistry. Similarly, substituting tert-butoxy groups with acetyl or benzyl protections decreases metabolic stability in hepatic microsome models.
Piperidine vs. Piperazine Derivatives
Piperazine analogs of this compound demonstrate higher solubility but lower blood-brain barrier permeability, limiting their CNS applications. This trade-off highlights the piperidine ring’s unique balance of lipophilicity and conformational rigidity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume